molecular formula C16H22O5S B115380 (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one CAS No. 140705-18-6

(S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one

Cat. No. B115380
CAS RN: 140705-18-6
M. Wt: 326.4 g/mol
InChI Key: WUGMAGKEBSQQRF-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one, also known as HET0016, is a potent and selective inhibitor of 20-HETE synthesis. 20-HETE is a metabolite of arachidonic acid that plays a significant role in regulating renal and vascular function, as well as tumor growth and metastasis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, cancer, and ischemia-reperfusion injury.

Mechanism Of Action

(S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one selectively inhibits the synthesis of 20-HETE by blocking the activity of the enzyme cytochrome P450 4A (CYP4A). 20-HETE is synthesized from arachidonic acid by CYP4A, and it plays a significant role in regulating renal and vascular function, as well as tumor growth and metastasis. By inhibiting the synthesis of 20-HETE, (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one can reduce blood pressure, inhibit tumor growth and metastasis, and reduce tissue damage in ischemia-reperfusion injury.
Biochemical and Physiological Effects:
(S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one has been shown to have several biochemical and physiological effects. In hypertension, (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one reduces blood pressure by inhibiting the synthesis of 20-HETE, which is known to contribute to the development of hypertension. In cancer, (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one inhibits tumor growth and metastasis by blocking the production of 20-HETE, which is known to promote angiogenesis and tumor cell proliferation. In ischemia-reperfusion injury, (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one reduces tissue damage by inhibiting the synthesis of 20-HETE, which is known to contribute to inflammation and oxidative stress.

Advantages And Limitations For Lab Experiments

The advantages of using (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one in lab experiments include its potency and selectivity for inhibiting 20-HETE synthesis, as well as its well-established synthesis method and extensive research on its potential therapeutic applications. The limitations of using (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one in lab experiments include its low overall yield, which can make it expensive to produce, as well as its potential off-target effects on other cytochrome P450 enzymes.

Future Directions

There are several future directions for research on (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one. One direction is to further investigate its potential therapeutic applications in diseases such as hypertension, cancer, and ischemia-reperfusion injury. Another direction is to explore its mechanism of action in more detail, including its interactions with other cytochrome P450 enzymes and its effects on downstream signaling pathways. Additionally, there is a need for the development of more potent and selective inhibitors of 20-HETE synthesis, which could have even greater therapeutic potential than (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one.

Synthesis Methods

The synthesis of (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one involves several steps, starting with the reaction of 2-methoxy-4-propoxybenzaldehyde with thioacetic acid followed by the addition of 2-bromoethanol to form the key intermediate, 3-(2-hydroxyethylthio)-5-methoxy-4-propoxybenzaldehyde. The next step involves the cyclization of the intermediate with maleic anhydride to form (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one. The overall yield of the synthesis is approximately 20%.

Scientific Research Applications

(S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one has been shown to reduce blood pressure by inhibiting the synthesis of 20-HETE, which is known to contribute to the development of hypertension. In cancer, (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one has been shown to inhibit tumor growth and metastasis by blocking the production of 20-HETE, which is known to promote angiogenesis and tumor cell proliferation. In ischemia-reperfusion injury, (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one has been shown to reduce tissue damage by inhibiting the synthesis of 20-HETE, which is known to contribute to inflammation and oxidative stress.

properties

CAS RN

140705-18-6

Product Name

(S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one

Molecular Formula

C16H22O5S

Molecular Weight

326.4 g/mol

IUPAC Name

(5S)-5-[3-(2-hydroxyethylsulfanyl)-5-methoxy-4-propoxyphenyl]oxolan-2-one

InChI

InChI=1S/C16H22O5S/c1-3-7-20-16-13(19-2)9-11(10-14(16)22-8-6-17)12-4-5-15(18)21-12/h9-10,12,17H,3-8H2,1-2H3/t12-/m0/s1

InChI Key

WUGMAGKEBSQQRF-LBPRGKRZSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1SCCO)[C@@H]2CCC(=O)O2)OC

SMILES

CCCOC1=C(C=C(C=C1SCCO)C2CCC(=O)O2)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1SCCO)C2CCC(=O)O2)OC

synonyms

(S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one

Origin of Product

United States

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